molecular formula C7H6ClNO2 B134738 2-Amino-3-chlorobenzoic acid CAS No. 6388-47-2

2-Amino-3-chlorobenzoic acid

Cat. No. B134738
CAS RN: 6388-47-2
M. Wt: 171.58 g/mol
InChI Key: LWUAMROXVQLJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-chlorobenzoic acid is a compound that has been studied for its potential in various applications, including as a precursor for pharmaceuticals and in the synthesis of complex organic molecules. It is a derivative of benzoic acid with an amino group at the second carbon and a chlorine atom at the third carbon of the benzene ring.

Synthesis Analysis

The synthesis of derivatives of 2-amino-3-chlorobenzoic acid has been explored in several studies. For instance, potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and its chlorinated analog were synthesized and evaluated for their biological activities, showing promising results as anti-inflammatory agents with reduced gastrointestinal irritation . Additionally, a series of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives were synthesized, with modifications at the thiophene C-5 position significantly affecting allosteric enhancer activity at the A1 adenosine receptor . The Ullmann coupling reaction has also been employed to synthesize substituted 1-acetyl-1H-indol-3-yl acetates from 2-chlorobenzoic acids and amino acids, demonstrating a valuable method for preparing these compounds .

Molecular Structure Analysis

The molecular structure of 2-amino-3-chlorobenzoic acid derivatives has been characterized using various analytical techniques. For example, a terbium complex with 2-amino-4-chlorobenzoic acid was synthesized, and its structure was confirmed by FT-IR spectroscopy and thermogravimetric measurements . Similarly, the crystal structure of a related compound, 2-[(4-chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, was determined using X-ray diffraction, revealing the presence of hydrogen bonds that stabilize the crystal structure .

Chemical Reactions Analysis

The reactivity of 2-amino-3-chlorobenzoic acid and its derivatives has been investigated in the context of complex formation and biological activity. Sm(III) and Tb(III) complexes with 2-amino-3-chlorobenzoic acid were synthesized, and their coordination to the metal ions was studied, showing diverse reactivity influenced by the presence of chlorine . Supramolecular assemblies involving 3/4-chlorobenzoic acid and amino-chloropyridine derivatives were also synthesized, with the position of the chlorine substituent playing a crucial role in proton transfer and noncovalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-chlorobenzoic acid have been examined, particularly its solubility in various organic solvents. The solubility was found to increase with temperature and varied across different solvents, with the highest solubility observed in N-methyl-2-pyrrolidone . Thermodynamic modeling was applied to correlate the experimental solubility data, and the modified Apelblat equation provided the best fit. Additionally, mixing properties such as Gibbs energy, enthalpy, and entropy of solutions were determined .

Scientific Research Applications

Solubility and Thermodynamics

One of the primary applications of 2-amino-3-chlorobenzoic acid is in the field of solubility and thermodynamics. Li et al. (2017) conducted a study to determine the solubility of 2-amino-4-chlorobenzoic acid in various organic solvents and model the thermodynamic properties of these solutions. This research is crucial for optimizing the purification process of 2-amino-4-chlorobenzoic acid, highlighting its importance in chemical processing and synthesis (Li et al., 2017).

Enantioselective Sensing

In the realm of enantioselective sensing, Liu, Pestano, and Wolf (2008) synthesized a compound derived from 2-chlorobenzoic acid, which formed a fluorescent scandium complex. This complex was used for the enantioselective sensing of chiral amino alcohols, demonstrating the potential of 2-amino-3-chlorobenzoic acid derivatives in analytical chemistry (Liu, Pestano, & Wolf, 2008).

Photodecomposition Studies

Research on the photodecomposition of chlorobenzoic acids, including 2-chlorobenzoic acid derivatives, has been conducted by Crosby and Leitis (1969). They explored the ultraviolet irradiation of these compounds in aqueous solutions, leading to the replacement of chlorine with hydroxyl and hydrogen. This study is significant for understanding the environmental fate and degradation processes of these compounds (Crosby & Leitis, 1969).

Complex Formation and Luminescence

Sikorska et al. (1998) reported the formation of solid compounds of 2-amino-4-chlorobenzoic acid with various lanthanides, including yttrium and others. These complexes were studied for their solubility, thermal properties, and IR spectra, which are critical for applications in material science and luminescence studies (Sikorska, Mrozek, & Rzączyńska, 1998).

Chemical Bonding and Material Synthesis

Yan and Wang (2007) explored the modification of 2-chlorobenzoic acid and its application in creating organic-inorganic molecular-based hybrid materials. This research demonstrates the utility of 2-amino-3-chlorobenzoic acid derivatives in developing materials with specific photophysical properties (Yan & Wang, 2007).

Kinetic Analysis of Dehydration

Another study by Sikorska (1999) focused on the kinetics of dehydration of lanthanide(III) 2-amino-4-chlorobenzoates, providing valuable insights into the thermal behavior and stability of these compounds (Sikorska, 1999).

Safety And Hazards

2-Amino-3-chlorobenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored away from air and light, as it is air and light sensitive .

properties

IUPAC Name

2-amino-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUAMROXVQLJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213395
Record name 2-Amino-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-chlorobenzoic acid

CAS RN

6388-47-2
Record name 2-Amino-3-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6388-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-chlorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-chlorobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-chlorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium dithionite (104.4 g, 0.6 m) in water (400 ml) was added in portions to a slurry of 3-chloro-2-nitrobenzoic acid (30 g, 0.15 m) in water (200 ml) containing concentrated ammonium hydroxide solution (10 ml). After stirring an additional 20 minutes the mixture was filtered, acidified to pH 3-4 with concentrated hydrochloric acid and filtered again. The filtrate was saturated with sodium chloride and extracted with ether. Drying and concentration of the extract gave a white powder which was combined with the precipitates above. The crude product was used without further purification.
Quantity
104.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

30 g (157 mmol) of 2,3-dichlorobenzoic acid and 0.78 g (7.85 mmol) of copper(I) chloride were weighed into an autoclave, and 95.6 g (1570 mmol) of 28% ammonia water was added. The autoclave was sealed, and heated in an oil bath at 130° C. and 8 atmospheres for 20 hours. After the completion of the reaction, the autoclave was cooled to room temperature, and the reaction mixture was transferred into a reaction flask, and heated at 90° C. to remove the ammonia. Then, the reaction solution was cooled to room temperature, and the pH value was adjusted to 3 using hydrochloric acid. The precipitated crystals were filtered and dried to obtain 19.1 g of 2-amino-3-chlorobenzoic acid as white crystals with a yield of 71%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
95.6 g
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

70 ml of methanol was added to an autoclave, and cooled to −70° C., and 16 g (942 mmol) of a generated ammonia gas was added. 30 g (157 mmol) of 2,3-dichlorobenzoic acid and 0.78 g (7.85 mmol) of copper(I) chloride were added. The autoclave was sealed, and heated in an oil bath at 130° C. and 30 atmospheres for 20 hours. After the completion of the reaction, the autoclave was cooled to room temperature, and the reaction mixture was transferred into a reaction flask. 100 ml of water was added to the reaction solution, and the reaction solution was heated in an oil bath to 100° C. to remove the ammonia and the methanol. Then, the reaction solution was cooled to room temperature, and hydrochloric acid was added to adjust the pH value to 3. The precipitated crystals were filtered and dried to obtain 21.8 g of 2-amino-3-chlorobenzoic acid as white crystals with a yield of 81%.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
0.78 g
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a stirred solution of 3-chloro-2-nitrobenzoic acid (2.01 g, 10.0 mmol) in anhydrous methanol (100 mL) nickel(II)chloride hexahydrate (4.75 g, 20.0 mmol) was added, and the reaction mixture was cooled to room temperature. To this green solution was added NaBH4 (2.27 g, 60.0 mmol) in small portions over a period of 20 min. After the addition was complete, the reaction mixture was stirred at room temperature for 16 hours. The solvents were removed under vacuum and water (100 mL) was added, before neutralization to pH approximately equal to 4 with aqueous 2 N HCl. After extraction with methylene chloride (2×100 mL), the organic phase was separated, washed with water (100 mL), then brine (100 mL), and dried over anhydrous Na2SO4. The solvent was removed under vacuum to give 2-amino-3-chlorobenzoic acid as an off-white solid. Yield 0.90 g (52%).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2.27 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-chlorobenzoic acid
Reactant of Route 2
2-Amino-3-chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-3-chlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-3-chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-3-chlorobenzoic acid
Reactant of Route 6
2-Amino-3-chlorobenzoic acid

Citations

For This Compound
43
Citations
WC Gunther, MO Kenyon, JR Cheung… - Regulatory Toxicology …, 2017 - Elsevier
… Four compounds (2-amino-5-hydroxybenzoic acid, 2-amino-3-chlorobenzoic acid, methyl 2-amino-4-chlorobenzoate and 4-morpholinopyridine) reported mutagenic were identified in a …
Number of citations: 7 www.sciencedirect.com
S Ignacimuthu, BJ Devadass, MG Paulraj… - EC Microbiol, 2017 - researchgate.net
… phthalate, 8-Hydroxy quinolone and 2-amino-3-chlorobenzoic acid were identified and purified from the active fractions. These compounds can be probed further for their use as …
Number of citations: 2 www.researchgate.net
N Sawwan, EM Brzostowska… - The Journal of Organic …, 2005 - ACS Publications
… Reagents and solvents [2-amino-3-methylbenzoic acid, 2-amino-3-methoxybenzoic acid, 2-amino-3-chlorobenzoic acid, 2-amino-5-methylbenzoic acid, 2-amino-5-chlorobenzoic acid, 2…
Number of citations: 8 pubs.acs.org
LKA Rahman, RM Scrowston - Journal of the Chemical Society, Perkin …, 1984 - pubs.rsc.org
… However, the commercially available 2-chioro-6-methylaniline could be readily converted into 2-amino-3-chlorobenzoic acid (3),*O which then underwent the reactions shown in …
Number of citations: 36 pubs.rsc.org
N Greene, KL Dobo, MO Kenyon, J Cheung… - Regulatory Toxicology …, 2015 - Elsevier
… In fact, for the two compounds, incorrectly classified as negative by the two in silico systems (2-Amino-3-chlorobenzoic acid and methyl 2-amino-4-chlorobenzoate), dose response data …
Number of citations: 43 www.sciencedirect.com
X Zhang, J Wang, J Xu, Q Pang, D Liu… - The Journal of Organic …, 2023 - ACS Publications
… 2-Amino-3-methylbenzoic acid (1h) showed a higher reactivity than 2-amino-3-chlorobenzoic acid (1l), while 2-amino-6-methylbenzoic acid (1k) was less reactive than 2-amino-6-…
Number of citations: 4 pubs.acs.org
H Wolff, HB Bode - PLoS One, 2018 - journals.plos.org
… grown in liquid SF-900 II SFM (Thermo Fisher Scientific) in presence of 2% Amberlite ™ XAD-16 (Sigmal Aldrich) or SF-900 supplemented with 1 mM of 2-amino-3-chlorobenzoic acid, 2…
Number of citations: 15 journals.plos.org
M Bozdag, AM Alafeefy, AM Altamimi, F Carta… - Bioorganic & Medicinal …, 2017 - Elsevier
… The titled compound 3d was obtained according to the general procedure previously reported using 2-amino-3-chlorobenzoic acid 1d and 2-isothiocyanato-benzenesulfonamide 2. 69…
Number of citations: 15 www.sciencedirect.com
CT Lowden, KF Bastow - Journal of medicinal chemistry, 2003 - ACS Publications
… Into a 4 mL sealed vial was added 2-amino-3-chlorobenzoic acid (172 mg, 1.0 mmol) and phloroglucinol (110 mg, 1.0 mmol). The vial was then heated to 230 C for 40 min. The resulting …
Number of citations: 33 pubs.acs.org
XM Xu, R Shi, W Li, X Zhang, S Chen, ZL Wang… - Journal of Molecular …, 2023 - Elsevier
… The yields are similar when the chlorine atom is at 4-, 5- and 6-position of 2-aminobenzoic acid, but had a drastic decrease using 2-amino-3-chlorobenzoic acid as the substrate, most …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.